molecular formula C17H19ClN4OS B11195820 N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B11195820
M. Wt: 362.9 g/mol
InChI Key: DHTAMKSWTMNDIX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a piperidinyl-pyrimidinyl moiety, and a sulfanyl-acetamide linkage, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C17H19ClN4OS

Molecular Weight

362.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C17H19ClN4OS/c18-13-5-4-6-14(9-13)21-16(23)11-24-17-10-15(19-12-20-17)22-7-2-1-3-8-22/h4-6,9-10,12H,1-3,7-8,11H2,(H,21,23)

InChI Key

DHTAMKSWTMNDIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinyl-Pyrimidinyl Intermediate: This step involves the reaction of piperidine with a pyrimidine derivative under controlled conditions.

    Introduction of the Chlorophenyl Group: The intermediate is then reacted with a chlorophenyl derivative, often using a coupling reagent to facilitate the reaction.

    Formation of the Sulfanyl-Acetamide Linkage:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Biological Activity

N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15H17ClN4OS
  • Molecular Weight : 334.84 g/mol

This structure features a chlorophenyl group and a piperidinyl-pyrimidinyl moiety, which are significant for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • PARP Inhibition : Preliminary studies suggest that compounds with similar structures inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased apoptosis in cancer cells, particularly in breast cancer models .
  • Antioxidant Activity : The compound has been noted for its potential antioxidant properties, which may contribute to its cytoprotective effects against oxidative stress-related damage in cells.
  • Cell Cycle Regulation : Some studies have indicated that this compound can affect cell cycle progression, potentially leading to cell cycle arrest in cancer cells, which is crucial for therapeutic efficacy.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values range from 10 to 30 µM depending on the specific cell line tested .
Cell LineIC50 (µM)Reference
MCF-718
HeLa25

Mechanistic Insights

The mechanism underlying the anticancer activity involves:

  • Induction of Apoptosis : The compound has been shown to increase caspase activity, indicating a promotion of apoptotic pathways in treated cells.
  • DNA Damage Response : Enhanced phosphorylation of H2AX suggests that the compound induces DNA damage, triggering cellular repair mechanisms that can lead to cell death if overwhelmed .

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